1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

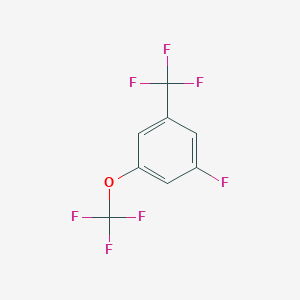

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F7O. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as cesium fluoride. The trifluoromethoxy group can be introduced via a reaction with trifluoromethyl ether.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the highly reactive fluorine species safely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield nitro or sulfonic acid derivatives, while nucleophilic substitution can result in the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Agents:

Research has indicated that fluorinated compounds similar to 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene can serve as effective antiviral agents. For instance, derivatives of trifluoromethylated benzoic acids have been evaluated for their ability to inhibit the membrane fusion of viruses such as Influenza A . The presence of fluorine atoms enhances the binding affinity of these compounds to viral proteins.

Drug Discovery:

Fluorinated compounds are often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The lipophilic nature of this compound allows for improved bioavailability and metabolic stability in drug formulations . Its derivatives have been synthesized and tested for their inhibitory effects on specific biological targets, demonstrating potential therapeutic applications.

Materials Science

Fluorinated Polymers:

The incorporation of fluorinated compounds into polymer matrices can significantly enhance the material properties, such as chemical resistance and thermal stability. Research has shown that using fluorinated aromatic compounds can lead to the development of advanced materials with tailored functionalities for coatings and membranes .

Catalytic Applications:

Fluorinated metal-organic frameworks (MOFs) have been developed using compounds like this compound. These MOFs exhibit hydrophobic properties, making them efficient catalysts in aqueous solutions for various organic reactions . The unique electronic properties imparted by fluorination can enhance catalytic activity and selectivity.

Environmental Chemistry

Fluoride Ion Behavior:

The environmental impact of organofluorine compounds is a growing area of research. Studies have highlighted the behavior of fluoride ions released from such compounds in biological systems and their potential effects on human health and ecosystems . Understanding these interactions is crucial for assessing the safety and environmental sustainability of fluorinated chemicals.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Medicinal Chemistry | Antiviral agents, drug discovery |

| Materials Science | Fluorinated polymers, catalytic applications |

| Environmental Chemistry | Study of fluoride ion behavior |

Case Studies

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of a series of trifluoromethylated benzoic acid derivatives against Influenza A virus. Results showed that certain derivatives exhibited IC values below 0.25 µM, indicating strong inhibitory effects on viral fusion processes .

Case Study 2: Catalytic Efficiency

Research on fluorinated metal-organic frameworks demonstrated that incorporating this compound significantly improved catalytic performance in water-stable reactions, showcasing its utility in green chemistry applications .

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can affect the compound’s ability to participate in chemical reactions and interact with biological molecules, potentially leading to unique biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Fluoro-3-(trifluoromethyl)benzene

- 1-Fluoro-4-(trifluoromethoxy)benzene

- 1-Fluoro-2-(trifluoromethyl)benzene

Comparison: 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, compared to similar compounds with only one type of substituent. These properties make it particularly valuable in specific applications where high reactivity and stability are required.

Biologische Aktivität

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound notable for its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups significantly influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C9H3F9O

- Molecular Weight : 303.1 g/mol

- Structure : The compound features a benzene ring substituted with one fluoro group, one trifluoromethoxy group, and one trifluoromethyl group.

- Reactivity : The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and stability against metabolic degradation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups are known to increase the potency of compounds by enhancing their binding affinity due to stronger hydrophobic interactions.

Pharmacological Studies

Research has indicated that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies on related compounds have shown that the introduction of trifluoromethyl groups can significantly improve the inhibition of serotonin uptake, which is critical in the development of antidepressants .

Case Studies

- Antidepressant Activity : A study demonstrated that compounds containing trifluoromethyl groups exhibited increased potency in inhibiting serotonin transporters. This suggests potential applications for this compound in treating mood disorders .

- Convulsant Properties : Another investigation into similar fluorinated compounds revealed convulsant properties, indicating that this class of compounds could influence neural activity. This raises questions about their safety profile and potential therapeutic applications in neurological conditions .

- Environmental Impact : Research has highlighted the environmental persistence of organofluorine compounds, including those similar to this compound. Their resistance to biodegradation poses risks to ecosystems, necessitating further studies on their environmental behavior and toxicity .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Serotonin Uptake Inhibition | TBD | |

| Trifluoromethyl Analog | Antidepressant | 0.5 | |

| Similar Fluorinated Compound | Convulsant | TBD | |

| Fluoroacetate | Neurotoxic | 0.01 |

Safety and Toxicology

The compound exhibits several hazardous characteristics:

- Irritation : It can cause skin and eye irritation upon contact.

- Respiratory Effects : Inhalation may lead to respiratory tract irritation.

- Flammability : Classified as a flammable liquid, necessitating careful handling and storage.

Eigenschaften

IUPAC Name |

1-fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRRIPMESUHWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.